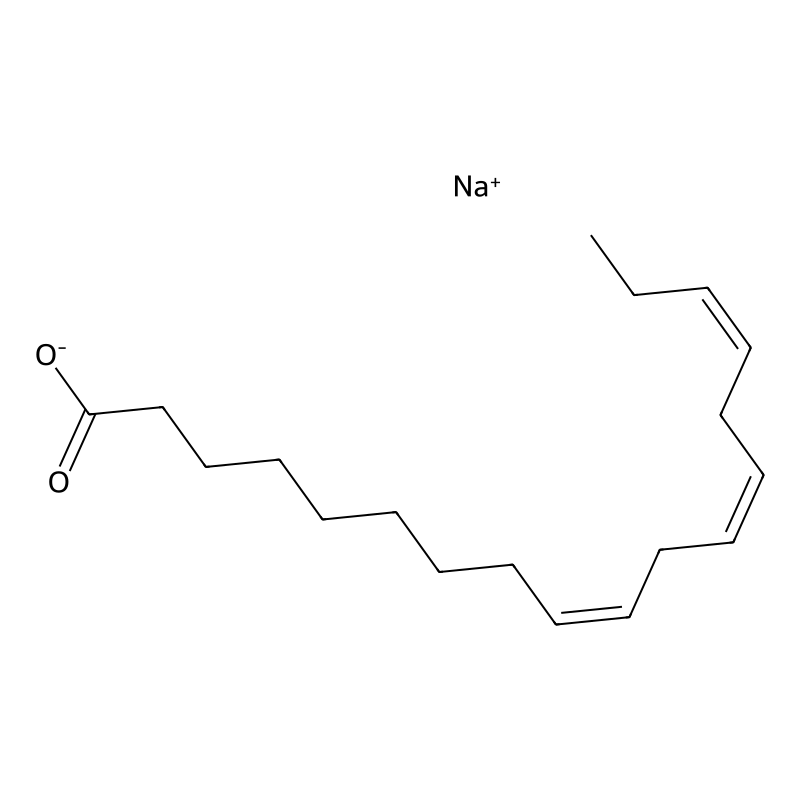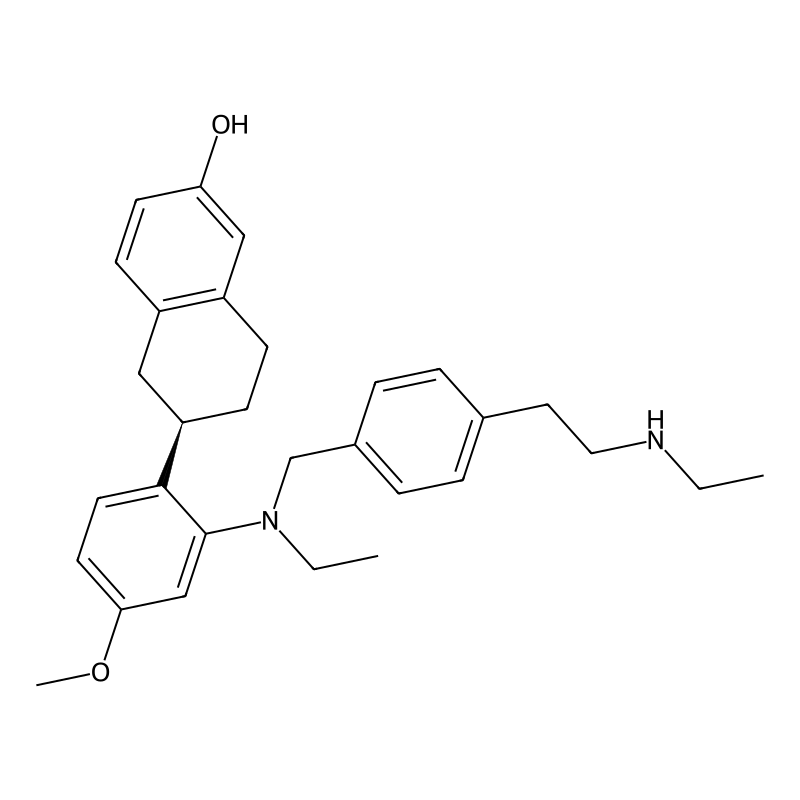Sodium linolenate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Source of Alpha-Linolenic Acid (ALA) for Studies on Metabolism and Health Effects
Due to its high concentration of ALA, sodium linolenate serves as a convenient source for researchers studying the metabolism and potential health benefits of ALA. These studies can investigate ALA's role in various processes, including:
- Fatty acid biosynthesis: Researchers can use sodium linolenate to examine how the body converts ALA into other essential fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [].
- Cellular signaling pathways: ALA is known to interact with cellular signaling pathways that influence inflammation, immunity, and gene expression. Sodium linolenate can be used to explore these interactions at the molecular level [].
- Chronic disease prevention: Some studies suggest ALA may play a role in preventing chronic diseases like heart disease and certain cancers. Sodium linolenate provides a way to investigate these potential benefits in controlled research settings [].
Potential Applications in Nanomaterials and Drug Delivery Systems
Beyond its role as an ALA source, sodium linolenate's properties make it a potential candidate for research in nanomaterials and drug delivery systems. Here are two areas of exploration:
- Nanoparticles: Sodium linolenate can be used to develop biocompatible nanoparticles for various applications. These nanoparticles could potentially be used for targeted drug delivery or as imaging agents in medical research [].
- Liposomes: Liposomes are microscopic spheres used to deliver drugs or other therapeutic agents. Sodium linolenate may be useful in creating liposomes with specific properties for enhanced drug delivery [].
Sodium linolenate is the sodium salt of linolenic acid, a polyunsaturated omega-3 fatty acid. Its chemical formula is C₁₈H₂₉NaO₂, and it has a molecular weight of 302.4 g/mol. This compound is characterized by the presence of multiple double bonds in its hydrocarbon chain, specifically at the 9th and 12th positions, making it an essential fatty acid crucial for human health. Sodium linolenate appears as a white to yellowish powder or crystalline solid and is soluble in water, forming a soap-like solution when mixed .
The mechanism of action of NaLA is primarily related to the effects of its parent compound, ALA. ALA is a precursor to longer-chain PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play crucial roles in various biological processes. These PUFAs influence inflammation, cell signaling, and neuronal function. Studies suggest that NaLA supplementation can increase EPA and DHA levels in the body, potentially contributing to these effects [].
Sodium linolenate exhibits several biological activities due to its role as an omega-3 fatty acid precursor. It is involved in the biosynthesis of arachidonic acid through the action of delta-6-desaturase enzymes, which convert linoleic acid into gamma-linolenic acid and subsequently into arachidonic acid. These fatty acids are vital for cellular function, influencing inflammation and immune responses. Moreover, sodium linolenate has been shown to possess beneficial effects on skin health, promoting hydration and barrier function, making it a common ingredient in cosmetic formulations .
Sodium linolenate can be synthesized through several methods:
- Neutralization Reaction: The most common method involves the reaction of linolenic acid with sodium hydroxide or sodium carbonate in an aqueous solution. This reaction produces sodium linolenate and water.
- Transesterification: This method involves the reaction of triglycerides (oils containing linolenic acid) with methanol or ethanol in the presence of a catalyst to produce sodium linolenate along with glycerol.
- Extraction from Natural Sources: Sodium linolenate can also be extracted from natural oils that are rich in linolenic acid, such as flaxseed oil or chia seed oil .
Sodium linolenate has diverse applications across various industries:
- Cosmetics: Used for its moisturizing properties and ability to improve skin barrier function.
- Food Industry: Acts as an emulsifier and stabilizer in food products.
- Pharmaceuticals: Incorporated into formulations for its anti-inflammatory properties.
- Industrial Uses: Serves as a surfactant and emulsifier in detergents and cleaning products.
- Nucleating Agent: Recently studied for its ability to enhance crystallization behavior in polymer composites, improving their mechanical properties .
Research indicates that sodium linolenate interacts with various biological systems, influencing lipid metabolism and inflammatory pathways. Studies have shown that it can modulate the activity of lipoxygenase enzymes, affecting the production of leukotrienes involved in inflammatory responses. Additionally, sodium linolenate has been investigated for its potential protective effects against oxidative stress when incorporated into lipid micelles .
Sodium linolenate shares structural similarities with other fatty acid salts but differs significantly in its biological activity and applications. Below is a comparison with similar compounds:
| Compound | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Sodium oleate | C₁₈H₃₅NaO₂ | Derived from oleic acid; monounsaturated | Less reactive than sodium linolenate |
| Sodium linoleate | C₁₈H₃₃NaO₂ | Derived from linoleic acid; polyunsaturated | More reactive than sodium oleate |
| Sodium palmitate | C₁₆H₃₃NaO₂ | Derived from palmitic acid; saturated | Lower melting point; used primarily in soaps |
| Sodium stearate | C₁₈H₃₅NaO₂ | Derived from stearic acid; saturated | Commonly used as a surfactant |
Sodium linolenate's unique structure allows it to play a crucial role in health-related applications due to its anti-inflammatory properties and involvement in essential fatty acid metabolism .








